molecular formula C18H19FN2O4 B2767640 N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide CAS No. 1396884-34-6

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide

Cat. No. B2767640
CAS RN: 1396884-34-6
M. Wt: 346.358
InChI Key: YAKULMRWDXIXCI-UHFFFAOYSA-N
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Description

N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first identified by researchers at the University of Sydney and is currently being studied for its potential as an anti-cancer agent.

Scientific Research Applications

Chemical Synthesis and Reactivity

Research in the field of chemical synthesis and reactivity often explores compounds with similar structural motifs to N1-(2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl)-N2-(4-fluorobenzyl)oxalamide. For instance, the study of oxalamide-based ligands and their reactivity showcases the diversity of applications such compounds can have in catalysis and the synthesis of complex molecules. N,N'-Bisoxalamides, including those with furan substitutions, enhance catalytic activities in copper-catalyzed couplings, indicating potential utility in developing pharmaceuticals and materials (Bhunia, S., Kumar, S. V., & Ma, D., 2017).

Pharmacological Potential

Compounds featuring cyclopropyl and furan groups, akin to the structure of interest, are studied for their pharmacological properties. For example, derivatives of benzofuran have been investigated for their inhibitory activities on DNA topoisomerases, which are crucial enzymes for DNA replication and transcription. Such compounds, due to their selective inhibitory activities, could potentially serve as leads for anticancer drug development (Lee, Y.-K., et al., 2007).

Molecular Probes and Imaging Agents

The structural complexity of compounds like this compound may also lend itself to the development of molecular probes and imaging agents. For instance, fluorine-containing compounds have been utilized in positron emission tomography (PET) imaging studies to investigate various biological targets, suggesting that fluorine-substituted oxalamides could be explored in similar contexts (Keller, M., et al., 2017).

properties

IUPAC Name

N'-[2-cyclopropyl-2-(furan-2-yl)-2-hydroxyethyl]-N-[(4-fluorophenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN2O4/c19-14-7-3-12(4-8-14)10-20-16(22)17(23)21-11-18(24,13-5-6-13)15-2-1-9-25-15/h1-4,7-9,13,24H,5-6,10-11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKULMRWDXIXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(CNC(=O)C(=O)NCC2=CC=C(C=C2)F)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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